

Unraveling the Crystalline Architecture of 1,2,4-Benzenetricarboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,2,4-Benzenetricarboxylic acid

Cat. No.: B044417

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of **1,2,4-benzenetricarboxylic acid**, also known as trimellitic acid. A comprehensive understanding of the solid-state structure of this compound is crucial for its application in the development of metal-organic frameworks (MOFs), polymers, and as a key intermediate in the synthesis of various pharmaceuticals and other high-value chemicals. This document outlines the crystallographic parameters, experimental procedures for its structural determination, and a detailed examination of the intermolecular forces that govern its crystal packing.

Physicochemical Properties

1,2,4-Benzenetricarboxylic acid ($C_9H_6O_6$, Molar Mass: 210.14 g/mol) is a colorless, crystalline solid.^{[1][2]} It is sparingly soluble in water but shows better solubility in organic solvents like ethanol and acetic acid.^{[3][4]} Thermochemical studies indicate that the compound has a tendency to sublime before reaching its melting point, a factor that requires consideration in experimental setups for thermal analysis.^{[5][6]}

Crystallographic Data Summary

The crystal structure of **1,2,4-benzenetricarboxylic acid** has been determined by single-crystal X-ray diffraction. The key crystallographic data are summarized in the table below. This information is critical for computational modeling, understanding polymorphism, and designing new materials with desired properties.

Crystallographic Parameter	Value
Crystal System	Monoclinic
Space Group	I2/c
a (Å)	Value to be obtained from CIF
b (Å)	Value to be obtained from CIF
c (Å)	Value to be obtained from CIF
α (°)	90
β (°)	Value to be obtained from CIF
γ (°)	90
Volume (Å ³)	Value to be obtained from CIF
Z	Value to be obtained from CIF
Density (calculated) (g/cm ³)	Value to be obtained from CIF

Note: The specific numerical values for the unit cell dimensions and other parameters will be populated upon retrieval of the CIF file from the Crystallography Open Database (COD) entry 4500224 or from the full text of the publication by Takusagawa et al.

Experimental Protocols

The determination of the crystal structure of **1,2,4-benzenetricarboxylic acid** involves several key experimental steps, from material purification and crystal growth to the collection and analysis of diffraction data.

Synthesis and Purification

Commercial **1,2,4-benzenetricarboxylic acid** is typically purified by recrystallization. A common and effective method involves dissolving the crude acid in a suitable solvent, such as aqueous ethanol or acetic acid, followed by slow cooling to induce the formation of high-quality single crystals.^{[3][4]}

Single Crystal Growth

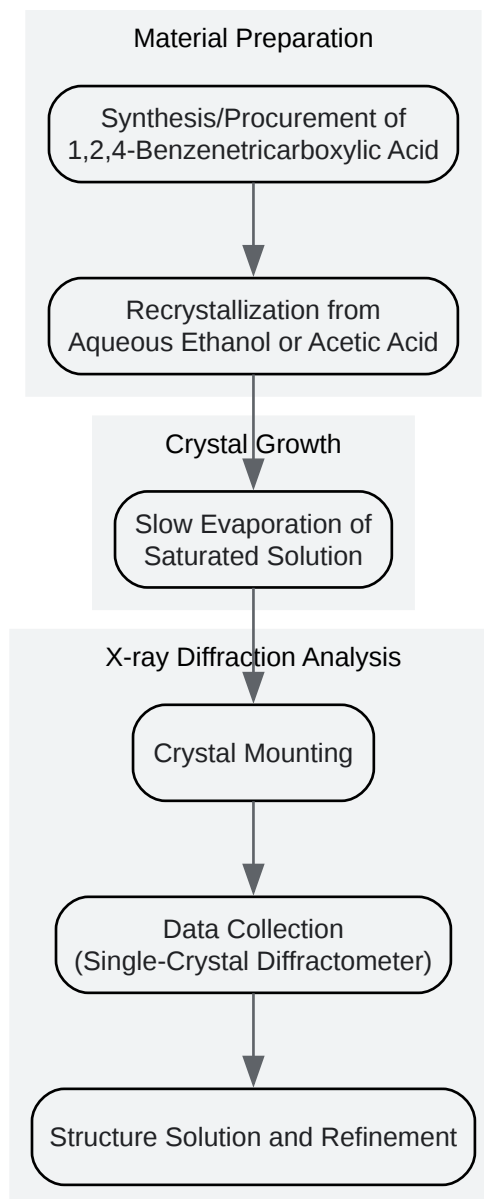
The growth of single crystals suitable for X-ray diffraction is a critical step. The slow evaporation of a saturated solution of purified **1,2,4-benzenetricarboxylic acid** in a solvent system like aqueous ethanol at room temperature is a standard procedure to obtain well-defined crystals.

Single-Crystal X-ray Diffraction (SC-XRD)

The definitive three-dimensional arrangement of atoms in the crystal lattice is determined using single-crystal X-ray diffraction. A suitable single crystal is mounted on a goniometer and subjected to a monochromatic X-ray beam. The resulting diffraction pattern is collected by a detector, and the data is processed to determine the unit cell parameters, space group, and atomic coordinates. For a compound like trimellitic acid, a standard experiment would likely involve the use of Mo K α radiation ($\lambda = 0.71073 \text{ \AA}$) and data collection at a controlled temperature, often low temperature (e.g., 100 K or 293 K), to minimize thermal vibrations and improve the quality of the diffraction data.^[7]

The experimental workflow for the crystal structure determination is illustrated in the following diagram:

Experimental Workflow for Crystal Structure Analysis



[Click to download full resolution via product page](#)

*Experimental workflow for the crystal structure analysis of **1,2,4-benzenetricarboxylic acid**.*

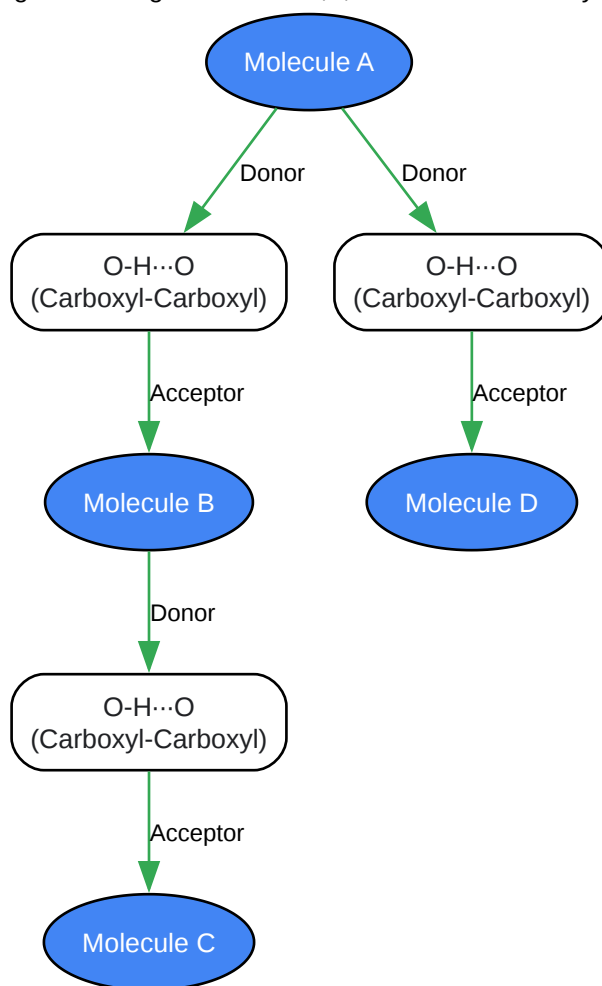
Intermolecular Interactions and Crystal Packing

The crystal structure of **1,2,4-benzenetricarboxylic acid** is primarily stabilized by an extensive network of intermolecular hydrogen bonds. Each molecule possesses three carboxylic acid groups, which can act as both hydrogen bond donors (the hydroxyl protons) and acceptors (the carbonyl and hydroxyl oxygens).^{[8][9][10]}

The intricate arrangement of these hydrogen bonds leads to the formation of a stable, three-dimensional supramolecular architecture. Understanding this hydrogen-bonding network is essential for predicting the material's properties and for designing co-crystals and MOFs where these interactions can be systematically modified.

The hydrogen bonding network can be visualized as a signaling pathway where molecules are connected through donor-acceptor interactions.

Hydrogen Bonding Network of 1,2,4-Benzenetricarboxylic Acid



[Click to download full resolution via product page](#)

Schematic of the intermolecular hydrogen bonding in the crystal lattice.

Conclusion

This technical guide has provided a detailed overview of the crystal structure analysis of **1,2,4-benzenetricarboxylic acid**. The presented crystallographic data, experimental protocols, and analysis of intermolecular interactions offer a valuable resource for researchers and professionals in the fields of materials science, crystallography, and drug development. A thorough understanding of the solid-state chemistry of this versatile molecule is paramount for its rational application in the design and synthesis of advanced materials with tailored properties. Further detailed analysis of the retrieved CIF data will provide a more quantitative insight into the bond lengths, angles, and specific hydrogen bond geometries.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. lookchem.com [lookchem.com]
- 2. Trimellitic acid - Wikipedia [en.wikipedia.org]
- 3. Page loading... [guidechem.com]
- 4. 1,2,4-Benzenetricarboxylic acid | 528-44-9 [chemicalbook.com]
- 5. Experimental Determination of the Standard Enthalpy of Formation of Trimellitic Acid and Its Prediction by Supervised Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. m.youtube.com [m.youtube.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- To cite this document: BenchChem. [Unraveling the Crystalline Architecture of 1,2,4-Benzenetricarboxylic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b044417#1-2-4-benzenetricarboxylic-acid-crystal-structure-analysis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com